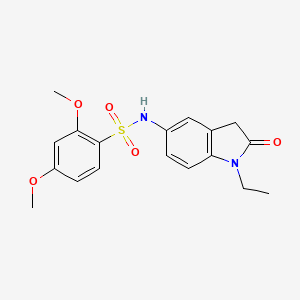

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-4-20-15-7-5-13(9-12(15)10-18(20)21)19-26(22,23)17-8-6-14(24-2)11-16(17)25-3/h5-9,11,19H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMDJTWKMUTZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core One common approach is the Fischer indole synthesis, where aniline derivatives are cyclized under acidic conditions to form the indoline ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield. Additionally, green chemistry principles can be applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indoline core can be oxidized to form the corresponding oxoindoline derivative.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxoindoline derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be utilized as a probe to study enzyme-substrate interactions. Its sulfonamide group can interact with various enzymes, providing insights into their mechanisms of action.

Medicine: The compound has shown potential as a therapeutic agent due to its biological activity. It can be explored for its antitumor, anti-inflammatory, and antimicrobial properties. Further research is needed to evaluate its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structure combines an indolinone moiety with a sulfonamide group bearing methoxy substituents. Key comparisons with similar compounds include:

a) N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide (4A8)

- Molecular Formula : C₁₆H₁₇N₃O₄S

- Key Differences: Replaces the indolinone core with a benzimidazolone ring and substitutes the 2,4-dimethoxy group with a single 4-methoxy group.

- The reduced methoxy substitution could lower lipophilicity .

b) (E)-5-(3-(Benzo[d][1,3]dioxol-5-yl)acryloyl)-2,4-dimethoxybenzenesulfonamide (17f)

- Molecular Formula: C₁₈H₁₇NO₇S

- Key Differences: Incorporates a benzodioxole-acryloyl group instead of the indolinone moiety.

- Implications: The acryloyl group introduces a conjugated system, which may enhance π-π stacking interactions in biological targets.

c) N-(6-{3-[4-(Dimethylamino)butoxy]-5-propoxyphenoxy}-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide (PDB 4C1)

- Molecular Formula : C₃₂H₄₂N₄O₈S

- Key Differences: Features a benzimidazolone core with extended phenoxy and alkylamino substituents.

- Implications: The additional dimethylamino and propoxy groups increase molecular weight (642.76 g/mol) and may enhance solubility or target specificity .

Spectroscopic and Physicochemical Properties

- NMR Data: The target compound’s indolinone core would display distinct δ 120–140 ppm signals for aromatic carbons, similar to 4A8 (δ 121–152 ppm in ¹³C NMR) . Methoxy groups (δ ~56 ppm in ¹³C NMR) are consistent across analogs .

- Mass Spectrometry :

- HRMS for 6d (C₁₉H₂₃N₂O₆S, [M+H]⁺ 407.1269) demonstrates precision in confirming sulfonamide derivatives .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes an indolinone core and a sulfonamide group, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . The presence of the ethyl group, methoxy groups, and the sulfonamide moiety contributes to its lipophilicity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.41 g/mol |

| Functional Groups | Indolinone, methoxy, sulfonamide |

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways within cells.

- Receptor Modulation : It may modulate receptor functions by interacting with binding sites on various receptors, influencing cellular signaling pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activities

The biological activities attributed to this compound include:

- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines.

- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, suggesting this compound may also influence anxiety-related pathways.

- Analgesic Effects : The compound's structural features suggest it could be effective in pain management through modulation of pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Cancer Research : A study highlighted the anticancer activity of indolinone derivatives, noting their ability to inhibit cell proliferation in various cancer types. The specific mechanisms involved apoptosis induction and cell cycle arrest.

- Neuropharmacology : Investigations into similar sulfonamide compounds revealed anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders.

- Pain Management Studies : Analgesic properties were observed in related compounds, suggesting that this compound may also be beneficial in pain relief strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.